molecular formula C16H28O2Si B1398716 4-((tert-Butyldimethylsilyl)oxy)-4-phenylbutan-1-ol CAS No. 241818-03-1

4-((tert-Butyldimethylsilyl)oxy)-4-phenylbutan-1-ol

Cat. No.: B1398716
CAS No.: 241818-03-1
M. Wt: 280.48 g/mol
InChI Key: PNPHQYBEZGQPHH-UHFFFAOYSA-N
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Description

4-((tert-Butyldimethylsilyl)oxy)-4-phenylbutan-1-ol is an organic compound that features a tert-butyldimethylsilyl (TBDMS) protecting group attached to a phenyl-substituted butanol. This compound is commonly used in organic synthesis, particularly in the protection of hydroxyl groups due to the stability provided by the TBDMS group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((tert-Butyldimethylsilyl)oxy)-4-phenylbutan-1-ol typically involves the protection of the hydroxyl group in 4-phenylbutan-1-ol using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or N-methylimidazole. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or acetonitrile at room temperature to slightly elevated temperatures (24-40°C) .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of flow microreactor systems has been explored to enhance the efficiency and sustainability of the process .

Chemical Reactions Analysis

Types of Reactions

4-((tert-Butyldimethylsilyl)oxy)-4-phenylbutan-1-ol undergoes various chemical reactions, including:

    Oxidation: The TBDMS group is stable under mild oxidative conditions but can be cleaved under strong oxidative conditions.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The TBDMS group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

Major Products Formed

    Oxidation: The major product is the corresponding ketone or carboxylic acid.

    Reduction: The major product is the corresponding alcohol.

    Substitution: The major product is the deprotected alcohol or a new protected derivative.

Scientific Research Applications

4-((tert-Butyldimethylsilyl)oxy)-4-phenylbutan-1-ol is widely used in scientific research, particularly in organic synthesis and medicinal chemistry. Its applications include:

    Chemistry: Used as a protecting group for hydroxyl functionalities in multi-step organic syntheses.

    Biology: Employed in the synthesis of biologically active molecules where selective protection and deprotection of hydroxyl groups are required.

    Medicine: Utilized in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Industry: Applied in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of 4-((tert-Butyldimethylsilyl)oxy)-4-phenylbutan-1-ol primarily involves the protection of hydroxyl groups. The TBDMS group provides steric hindrance and electronic effects that stabilize the protected hydroxyl group, preventing unwanted reactions during synthetic processes. The deprotection mechanism involves nucleophilic attack by fluoride ions, leading to the cleavage of the Si-O bond and release of the free hydroxyl group .

Comparison with Similar Compounds

Similar Compounds

  • 4-((tert-Butyldimethylsilyl)oxy)-1-butanol
  • 4-((tert-Butyldimethylsilyl)oxy)methyl)aniline
  • tert-Butyldimethylsilyloxyacetaldehyde

Uniqueness

4-((tert-Butyldimethylsilyl)oxy)-4-phenylbutan-1-ol is unique due to the presence of both a phenyl group and a TBDMS-protected hydroxyl group. This combination provides specific steric and electronic properties that are advantageous in selective organic transformations. The phenyl group adds aromatic stability and potential for further functionalization, making this compound particularly useful in complex synthetic routes .

Properties

IUPAC Name

4-[tert-butyl(dimethyl)silyl]oxy-4-phenylbutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28O2Si/c1-16(2,3)19(4,5)18-15(12-9-13-17)14-10-7-6-8-11-14/h6-8,10-11,15,17H,9,12-13H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNPHQYBEZGQPHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC(CCCO)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40725109
Record name 4-{[tert-Butyl(dimethyl)silyl]oxy}-4-phenylbutan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40725109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

241818-03-1
Record name 4-{[tert-Butyl(dimethyl)silyl]oxy}-4-phenylbutan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40725109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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